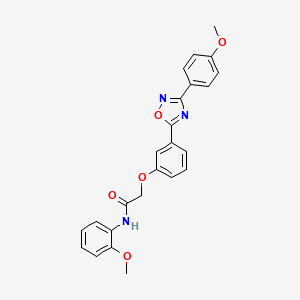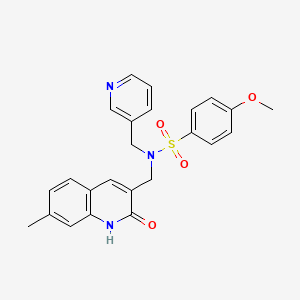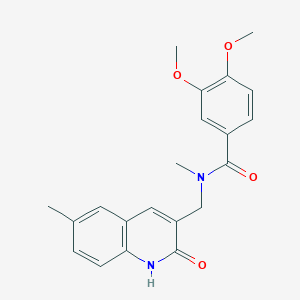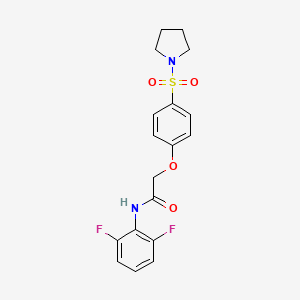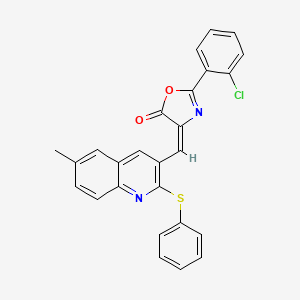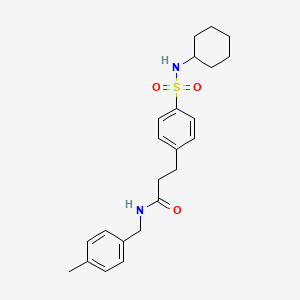
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide, also known as CSPB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly in the area of neuroscience. CSPB is a synthetic compound that belongs to the family of sulfonamide derivatives and has been shown to possess various biological activities.
Wirkmechanismus
The exact mechanism of action of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell death. This compound has been shown to activate the Nrf2-ARE pathway, which is a key regulator of antioxidant and detoxification responses in cells, and to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic properties. It has also been shown to improve cognitive function and reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide is its ability to selectively target specific signaling pathways involved in various diseases, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its relatively low solubility and bioavailability, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for the research on 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide, including the development of more effective and efficient synthesis methods, the investigation of its potential applications in other fields such as cancer research, and the exploration of its mechanisms of action in greater detail. Additionally, further studies are needed to determine the optimal dosage and administration methods for this compound, as well as its potential side effects and toxicity.
Synthesemethoden
The synthesis of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide involves the reaction of N-cyclohexylsulfamide with 4-bromoacetophenone in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride and subsequent acylation with 4-methylbenzoyl chloride. The final product is obtained through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation, as well as improving cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[4-(cyclohexylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-18-7-9-20(10-8-18)17-24-23(26)16-13-19-11-14-22(15-12-19)29(27,28)25-21-5-3-2-4-6-21/h7-12,14-15,21,25H,2-6,13,16-17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOOKOYUJJMGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7697148.png)
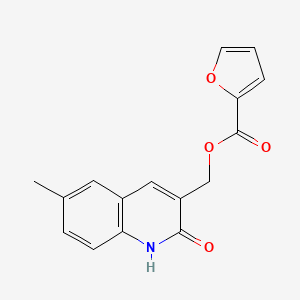


![N-[(4-chlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7697167.png)
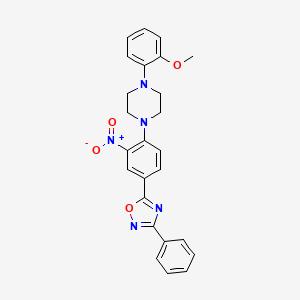

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7697186.png)
